(5-Bromo-1H-indazol-3-yl)methanol
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Overview
Description
(5-Bromo-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H7BrN2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This can result in changes to cellular processes and biochemical pathways .
Biochemical Pathways
Indole derivatives have been reported to influence a variety of pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
It’s known that the compound is a white solid , suggesting that it might have good bioavailability due to its ability to be formulated into various dosage forms.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromoindazole with formaldehyde in the presence of a reducing agent to yield (5-Bromo-1H-indazol-3-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-indazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding indazole derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 5-bromo-1H-indazole-3-carboxylic acid.
Reduction: 1H-indazol-3-yl-methanol.
Substitution: 5-amino-1H-indazol-3-yl-methanol.
Scientific Research Applications
(5-Bromo-1H-indazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromo-1H-indazol-3-yl)ethanone
- (5-bromo-1H-indazol-3-yl)methanamine
- (5-bromo-1H-indazol-3-yl)acetic acid
Uniqueness
(5-Bromo-1H-indazol-3-yl)methanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-bromo-2H-indazol-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-3,12H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJNZBMXSXIESR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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